molecular formula C9H7Cl2F3N2O B3386446 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide CAS No. 731011-87-3

2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide

Cat. No.: B3386446
CAS No.: 731011-87-3
M. Wt: 287.06 g/mol
InChI Key: SYJOJINJYYDHFL-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide (CAS: 339010-58-1) is a fluorinated pyridine derivative with a propanamide backbone. Its molecular formula is C11H12ClF3N4OS, and it has a molecular weight of 340.75 g/mol . The structure features a pyridin-2-yl ring substituted with 3-chloro and 5-trifluoromethyl groups, linked to a propanamide chain.

Properties

IUPAC Name

2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3N2O/c1-4(10)8(17)16-7-6(11)2-5(3-15-7)9(12,13)14/h2-4H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJOJINJYYDHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161190
Record name Propanamide, 2-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731011-87-3
Record name Propanamide, 2-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731011-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.

    Chlorination: The pyridine derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: The chlorinated pyridine is then reacted with propanoyl chloride in the presence of a base like triethylamine to form the propanamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act as lead compounds in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the agrochemical industry, this compound is investigated for its potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a candidate for crop protection.

Mechanism of Action

The mechanism by which 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The trifluoromethyl group can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Toxicity
2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide C11H12ClF3N4OS 340.75 Propanamide backbone; 3-Cl, 5-CF3 pyridine Agrochemical intermediate (discontinued)
Fluopyram (N-[2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide) C16H11ClF6N2O 396.71 Benzamide backbone; 3-Cl, 5-CF3 pyridine Fungicide (thyroid carcinogen in animals)
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide C17H15ClF3N2O 368.76 Pentanamide chain; pyridine and substituted phenyl Research compound (Fe-catalyzed synthesis)
3-Chloro-N-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2,2-dimethylpropanamide C17H15Cl2F3N2O2 407.21 Dimethylpropanamide; phenoxy linkage Agrochemical intermediate (predicted pKa: 13.55)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide C17H14ClF3N4OS 414.83 Sulfanyl bridge; cyanoethyl-phenyl group Synthetic intermediate (no reported bioactivity)

Key Differences and Implications

Backbone Variability :

  • The target compound’s propanamide chain contrasts with Fluopyram’s benzamide group and the pentanamide in ’s compound. Shorter chains (e.g., propanamide) may enhance metabolic stability compared to bulkier analogues .

Substituent Effects: The 3-chloro-5-trifluoromethylpyridine motif is conserved in Fluopyram and ’s compound, suggesting shared bioactivity in fungicides. However, Fluopyram’s additional trifluoromethylbenzamide group correlates with thyroid toxicity .

Biological Activity :

  • Fluopyram’s succinate dehydrogenase inhibition is critical for fungicidal action, while the target compound’s discontinued status implies unresolved efficacy or toxicity issues .
  • ’s compound has a higher predicted boiling point (477.7°C ) and density (1.391 g/cm³ ), suggesting greater thermal stability for field applications .

Biological Activity

2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and mechanisms of action, supported by data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 731011-87-3
  • Molecular Formula : C8H6Cl2F3N2O
  • Molecular Weight : 273.04 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3-chloro-5-(trifluoromethyl)pyridine and appropriate acylating agents.
  • Reagents : Common reagents include chlorinating agents and amides.
  • Reaction Conditions : Reactions are usually carried out under controlled temperatures and may require solvents such as dichloromethane or ethanol.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, related pyridine derivatives have shown selective activity against Chlamydia trachomatis, a major bacterial pathogen responsible for sexually transmitted infections.

CompoundActivityReference
ACP1aModerate against N. meningitidis
ACP1bModerate against H. influenzae
2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamideSelective for C. trachomatis

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Protein Synthesis : Some derivatives inhibit bacterial protein synthesis by targeting ribosomal subunits.
  • Interference with Metabolic Pathways : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial enzymes.

Case Studies

  • Chlamydial Infections :
    A study evaluated the antichlamydial activity of various pyridine derivatives, including those with trifluoromethyl groups. The results indicated that compounds with electron-withdrawing groups exhibited significant inhibition of C. trachomatis growth without affecting host cell viability. The presence of the trifluoromethyl group was crucial for activity, as analogues lacking this substituent were inactive .
  • Toxicity Assessment :
    Toxicity studies using mammalian cell lines showed that while some compounds displayed mild toxicity, they were non-mutagenic in Drosophila melanogaster assays, indicating a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide

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